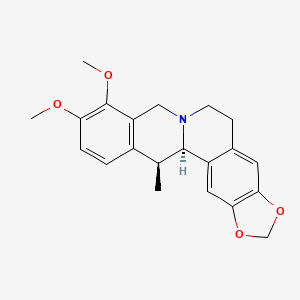
Thalictricavine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalictricavine is an alkaloid. It has a role as a metabolite.
科学研究应用
Neuroprotective Effects and Alzheimer's Disease
Inhibition of Acetylcholinesterase
Thalictricavine has been identified as a selective inhibitor of human acetylcholinesterase (hAChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic transmission, which is often impaired in Alzheimer's disease. Research demonstrated that this compound exhibits an IC50 value of 0.38 ± 0.05 µM against hAChE, indicating strong inhibitory activity compared to other compounds .
Blood-Brain Barrier Permeability
In silico studies have suggested that this compound may have limited ability to cross the blood-brain barrier (BBB), which is essential for any potential central nervous system (CNS) therapeutic agent. The parallel artificial membrane permeability assay (PAMPA) indicated that while this compound's BBB permeability is restricted, it may still serve as a lead compound for further drug development aimed at CNS disorders .
Analgesic Properties
This compound has shown promise as an analgesic agent. In a study involving animal models, it was observed that this compound could produce significant antinociceptive effects, suggesting its potential application in pain management . This property is particularly relevant in the context of chronic pain conditions and could lead to the development of new analgesic drugs with fewer side effects compared to traditional opioids.
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| In Vitro Study on hAChE Inhibition | This compound showed IC50 of 0.38 µM against hAChE | Potential for Alzheimer's treatment |
| PAMPA Analysis | Limited BBB permeability but significant binding affinity | Need for formulation strategies to enhance CNS delivery |
| Analgesic Efficacy in Animal Models | Significant reduction in pain response | Potential development as a non-opioid analgesic |
常见问题
Basic Research Questions
Q. What are the primary methodologies for investigating Thalictricavine’s acetylcholinesterase inhibitory activity?
Researchers typically employ in vitro enzyme inhibition assays (e.g., Ellman’s method) to measure IC₅₀ values, complemented by in silico techniques like molecular docking to predict binding affinities. These approaches validate mechanisms at molecular levels. For example, Chlebek et al. (2019) combined both methods to demonstrate this compound’s interaction with acetylcholinesterase active sites .
Q. What are the key steps in isolating and characterizing this compound from natural sources?
- Extraction : Use polar solvents (e.g., methanol or ethanol) for alkaloid-rich plant material.
- Purification : Column chromatography (silica gel or Sephadex) followed by HPLC for isolation.
- Characterization : Spectroscopic techniques (NMR, MS) and comparison with literature data for structural confirmation. Novel compounds require elemental analysis and X-ray crystallography for definitive identification .
Q. How do researchers ensure the identity and purity of this compound samples in experimental studies?
- Purity : HPLC with UV detection (≥95% purity threshold).
- Identity : Cross-validate NMR (¹H, ¹³C) and mass spectrometry data against published spectra. For known compounds, cite established protocols; for new derivatives, provide full spectroscopic documentation .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?
- Data Triangulation : Compare results across in vitro, in vivo, and in silico models to identify methodological disparities.
- Contextual Factors : Control variables like solvent polarity, pH, and cell line specificity. For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., substrate concentration in Ellman’s assay) .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to resolve outliers .
Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics?
- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to capture saturation effects.
- Toxicology Screening : Pair cytotoxicity assays (e.g., MTT) with enzyme inhibition studies to differentiate therapeutic and adverse effects.
- Metabolic Stability : Employ liver microsome assays to assess hepatic metabolism and predict bioavailability .
Q. How can computational models enhance the prediction of this compound’s structure-activity relationships (SAR)?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to identify stable binding conformations.
- QSAR Modeling : Train models using bioactivity data and molecular descriptors (e.g., logP, polar surface area) to predict novel derivatives.
- Validation : Cross-check computational predictions with experimental IC₅₀ values to refine algorithmic accuracy .
Q. Methodological Guidance
- Literature Synthesis : Systematically review existing studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps. For example, compare this compound’s efficacy with reference inhibitors (e.g., donepezil) .
- Ethical & Reproducibility Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including raw data deposition in repositories like Zenodo .
属性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(1R,21S)-16,17-dimethoxy-21-methyl-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H23NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-9,12,20H,6-7,10-11H2,1-3H3/t12-,20+/m0/s1 |
InChI 键 |
LPKAAKHLNGEZJC-FKIZINRSSA-N |
SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
手性 SMILES |
C[C@@H]1[C@@H]2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
规范 SMILES |
CC1C2C3=CC4=C(C=C3CCN2CC5=C1C=CC(=C5OC)OC)OCO4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















